COX-1 Inhibitory Activity: N,2-Diacetyl-N-hydroxybenzamide Exhibits Markedly Reduced Potency Versus Triacetylsalicylhydroxamic Acid (TriAcSHA)
In a direct comparative study of hydroxamate-based acylating COX inhibitors, N,O-diacetylbenzohydroxamic acid (the target compound) demonstrated reduced or absent activity against COX-1. By contrast, triacetylsalicylhydroxamic acid (TriAcSHA), a triacetylated analog in the same series, inhibited COX-1 with an IC₅₀ of 18 μM following a 5-minute preincubation, and outperformed aspirin (IC₅₀ = 60 μM under identical conditions) [1]. This head-to-head comparison establishes that the diacetylated benzohydroxamic acid scaffold is functionally distinct from the triacetylated salicylhydroxamic acid scaffold within the same experimental system.
| Evidence Dimension | COX-1 enzyme inhibition (IC₅₀ after 5 min preincubation) |
|---|---|
| Target Compound Data | Reduced or absent activity; no quantifiable IC₅₀ reached |
| Comparator Or Baseline | TriAcSHA: IC₅₀ = 18 μM; Aspirin: IC₅₀ = 60 μM |
| Quantified Difference | Target compound shows negligible COX-1 inhibition vs. TriAcSHA (IC₅₀ 18 μM) and aspirin (IC₅₀ 60 μM) |
| Conditions | Purified COX-1 enzyme; 5 min preincubation with inhibitor; arachidonic acid substrate; fluorescence-based detection (Dooley et al., Mol Pharmacol, 2003) |
Why This Matters
For researchers requiring a diacetylated hydroxamic acid with minimal COX-1 interference—such as negative control experiments, selectivity profiling against other enzymatic targets, or studies where COX-1-sparing is desired—this compound offers a functionally validated differentiation from the potent COX-1 acylators TriAcSHA and aspirin.
- [1] Dooley CM, Devocelle M, O'Brien E, Nolan KB, Fitzgerald DJ. A novel family of hydroxamate-based acylating inhibitors of cyclooxygenase. Mol Pharmacol. 2003;63(2):450-455. doi:10.1124/mol.63.2.450. PMID: 12527817. View Source
